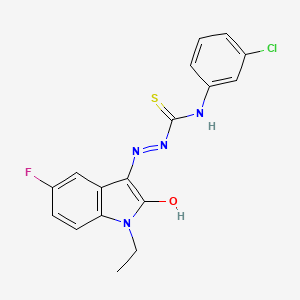
NMDA receptor modulator 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NMDA receptor modulator 3 is a compound that interacts with N-methyl-D-aspartate receptors, which are a type of ionotropic glutamate receptor. These receptors play a crucial role in synaptic plasticity, memory formation, and learning. Dysregulation of N-methyl-D-aspartate receptors has been linked to various neurological disorders, including Parkinson’s disease, Alzheimer’s disease, schizophrenia, and drug addiction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NMDA receptor modulator 3 typically involves the use of benzazepine derivatives. The synthetic route starts with the preparation of the benzazepine core, followed by functionalization at specific positions to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
NMDA receptor modulator 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .
Aplicaciones Científicas De Investigación
NMDA receptor modulator 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of N-methyl-D-aspartate receptors.
Biology: Helps in understanding the role of N-methyl-D-aspartate receptors in synaptic plasticity and memory formation.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and schizophrenia.
Industry: Used in the development of new pharmacological agents targeting N-methyl-D-aspartate receptors
Mecanismo De Acción
NMDA receptor modulator 3 exerts its effects by binding to specific sites on N-methyl-D-aspartate receptors, leading to allosteric modulation. This interaction affects the receptor’s conformation and function, influencing synaptic transmission and plasticity. The molecular targets include the ligand-binding domain and the transmembrane domain of the receptor .
Comparación Con Compuestos Similares
Similar Compounds
Memantine: Another N-methyl-D-aspartate receptor modulator used in the treatment of Alzheimer’s disease.
Acamprosate: Used in the treatment of alcohol dependence by modulating N-methyl-D-aspartate receptor activity.
D-cycloserine: A partial agonist of N-methyl-D-aspartate receptors used in the treatment of anxiety disorders.
Uniqueness
NMDA receptor modulator 3 is unique due to its specific binding affinity and selectivity for certain splice variants of N-methyl-D-aspartate receptors. This selectivity allows for targeted modulation of receptor activity, making it a promising candidate for therapeutic applications in various neurological disorders .
Propiedades
Fórmula molecular |
C12H9F3N2O2S |
|---|---|
Peso molecular |
302.27 g/mol |
Nombre IUPAC |
5-[[4-(trifluoromethyl)phenyl]sulfanylmethyl]-1,4-dihydropyrazine-2,3-dione |
InChI |
InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-1-3-9(4-2-7)20-6-8-5-16-10(18)11(19)17-8/h1-5H,6H2,(H,16,18)(H,17,19) |
Clave InChI |
NWZNILNWDJYNJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)SCC2=CNC(=O)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


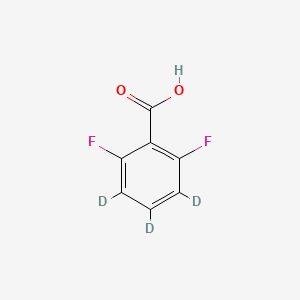
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)

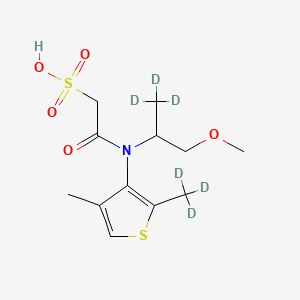
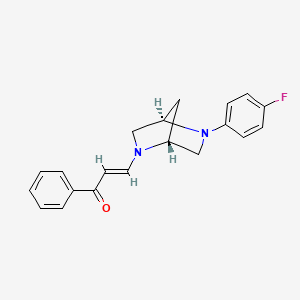
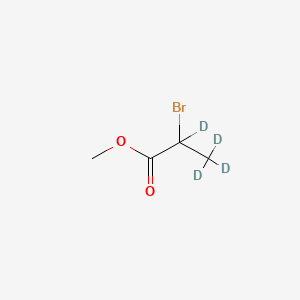
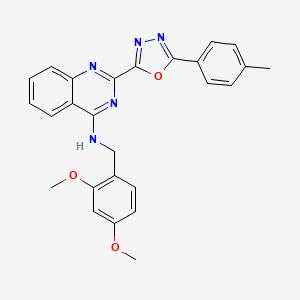



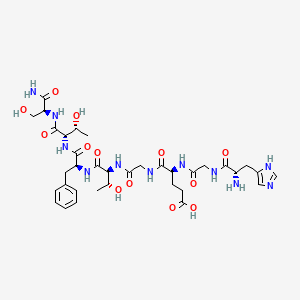
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12401577.png)

